molecular formula C8H15N3 B1438121 3-(pentan-2-yl)-1H-pyrazol-5-amine CAS No. 1186843-92-4

3-(pentan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1438121
CAS No.: 1186843-92-4
M. Wt: 153.22 g/mol
InChI Key: VHPXWHJICJFTKE-UHFFFAOYSA-N
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Description

3-(pentan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

3-(pentan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. Standard safety precautions should be taken when handling it, including avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be studied for use in various fields, such as medicinal chemistry, if it shows promising biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. For instance, heating the reaction mixture with potassium hydroxide can promote the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(pentan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pentan-3-yl)-1H-pyrazol-5-amine
  • 3-(methylbutyl)-1H-pyrazol-5-amine
  • 3-(ethylpropyl)-1H-pyrazol-5-amine

Uniqueness

3-(pentan-2-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the pentan-2-yl group, which influences its chemical reactivity and potential applications. This structural feature can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

5-pentan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-6(2)7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXWHJICJFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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